

Elacridar Hydrochloride: A Technical Guide for Research Applications

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Compound of Interest

Compound Name: *Elacridar Hydrochloride*

Cat. No.: *B1662870*

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Executive Summary

Elacridar hydrochloride (GF120918) is a potent, third-generation, dual inhibitor of two key ATP-binding cassette (ABC) transporters: P-glycoprotein (P-gp, MDR1, or ABCB1) and Breast Cancer Resistance Protein (BCRP or ABCG2).[1][2][3] These transporters are pivotal in mediating multidrug resistance (MDR) in oncology and in restricting the penetration of xenobiotics across physiological barriers such as the blood-brain barrier.[4][5] This technical guide provides an in-depth overview of the research applications of elacridar, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. Elacridar's ability to modulate the pharmacokinetics and biodistribution of various therapeutic agents makes it an invaluable tool in preclinical and clinical research.[6][7]

Core Mechanism of Action

Elacridar functions by non-competitively inhibiting the efflux activity of P-gp and BCRP.[3] These transporters are expressed in various tissues, including cancer cells, the luminal membrane of the intestinal epithelium, and the endothelial cells of the blood-brain barrier. By binding to these transporters, elacridar blocks their ability to pump a wide range of substrates, including many chemotherapeutic drugs and other small molecules, out of the cell or across tissue barriers. This inhibition leads to increased intracellular or tissue concentrations of the co-administered substrate drugs, thereby enhancing their efficacy or enabling them to reach previously inaccessible sites.[2][4]

Key Research Applications

Overcoming Multidrug Resistance in Oncology

A primary application of elacridar is in reversing MDR in cancer cells that overexpress P-gp and/or BCRP.[1][2] Co-administration of elacridar with chemotherapeutic agents that are substrates for these transporters can re-sensitize resistant cancer cell lines to treatment.

- **In Vitro Studies:** Elacridar has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of various anticancer drugs in resistant cell lines. For instance, in paclitaxel-resistant ovarian cancer cell lines, elacridar restored sensitivity to paclitaxel and doxorubicin.[4] Similarly, in topotecan-resistant ovarian cancer cells overexpressing BCRP, elacridar markedly decreased the IC50 of topotecan.[2]
- **In Vivo Studies:** In xenograft models, the combination of elacridar with chemotherapeutics has demonstrated enhanced anti-tumor activity compared to the chemotherapeutic agent alone.[8]

Enhancing Drug Penetration Across the Blood-Brain Barrier

The blood-brain barrier (BBB) expresses high levels of P-gp and BCRP, which actively restrict the entry of many drugs into the central nervous system (CNS). Elacridar is widely used as a research tool to investigate the role of these transporters at the BBB and to enhance the brain penetration of CNS-targeted therapies.[6][7]

- **Preclinical Models:** Studies in rodents have shown that co-administration of elacridar significantly increases the brain-to-plasma concentration ratio of P-gp and BCRP substrates. For example, elacridar has been shown to increase the brain penetration of drugs like loperamide, quinidine, digoxin, and talinolol by several fold.[7][9] This is a critical strategy for developing treatments for brain tumors and other CNS disorders.[6]

Improving Oral Bioavailability of Drugs

P-gp and BCRP in the apical membrane of intestinal enterocytes can limit the oral absorption of their substrates by pumping them back into the intestinal lumen. Elacridar can inhibit this intestinal efflux, thereby increasing the oral bioavailability of co-administered drugs.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various in vitro and in vivo studies investigating the effects of elacridar.

Table 1: In Vitro Efficacy of Elacridar in Reversing Multidrug Resistance

Cell Line	Resistant to	Co-administered Drug	Elacridar Concentration (μM)	IC50 without Elacridar (ng/mL)	IC50 with Elacridar (ng/mL)	Fold Re-sensitization	Reference
A2780PR 1	Paclitaxel	Paclitaxel	0.1	755	4.66	162	[4]
A2780PR 2	Paclitaxel	Paclitaxel	0.1	1970	4.96	397	[4]
A2780PR 1	Paclitaxel	Doxorubicin	0.1	2033	22.8	89	[4]
A2780PR 2	Paclitaxel	Doxorubicin	0.1	6292	62.1	101	[4]
A2780TR 1	Topotecan	Topotecan	0.1	204.68	18.81	10.88	[2]
A2780TR 1	Topotecan	Topotecan	1.0	204.68	15.29	13.39	[2]
A2780TR 2	Topotecan	Topotecan	0.1	132.00	19.11	6.91	[2]
A2780TR 2	Topotecan	Topotecan	1.0	132.00	11.11	11.88	[2]

Table 2: In Vivo Effect of Elacridar on Brain Penetration of P-gp/BCRP Substrates

Animal Model	Substrate Drug	Elacridar Dose	Route of Administration	Fold Increase in Brain-to-Plasma Ratio	Reference
Mouse	Quinidine	5 mg/kg	Intravenous	38	[7]
Mouse	Digoxin	5 mg/kg	Intravenous	4	[7]
Mouse	Talinolol	5 mg/kg	Intravenous	2	[7]
Rat	Quinidine	5 mg/kg	Intravenous	70	[7]
Rat	Loperamide	1.0 mg/kg	Intravenous	3.5	[9]
Mouse	Sunitinib	100 mg/kg	Oral	~12	[6]

Experimental Protocols

MTT Assay for Cell Viability and Drug Resistance

This protocol is used to assess the effect of elacridar on the cytotoxicity of a chemotherapeutic agent against cancer cell lines.

Materials:

- Cancer cell lines (sensitive and resistant)
- Complete culture medium
- 96-well plates
- Chemotherapeutic agent
- **Elacridar hydrochloride**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
- Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of elacridar (e.g., 0.1 μ M or 1 μ M).
- Remove the culture medium from the wells and add the drug solutions. Include untreated control wells.
- Incubate the plates for a specified period (e.g., 72 hours).
- Add 20 μ L of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the untreated control and determine the IC50 values.

Calcein-AM Efflux Assay for P-gp/BCRP Activity

This assay measures the function of efflux pumps by quantifying the intracellular accumulation of a fluorescent substrate, Calcein-AM.

Materials:

- Cells grown in a 96-well plate
- Calcein-AM
- **Elacridar hydrochloride**
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- Wash the cells with HBSS.
- Pre-incubate the cells with elacridar at various concentrations (or a fixed concentration) for 30-60 minutes at 37°C.
- Add Calcein-AM (final concentration typically 1-5 μ M) to the wells and incubate for 30-60 minutes at 37°C, protected from light.
- Wash the cells with ice-cold HBSS to remove extracellular Calcein-AM.
- Measure the intracellular fluorescence using a fluorescence microplate reader (excitation ~495 nm, emission ~515 nm) or visualize using a fluorescence microscope.
- Increased fluorescence in elacridar-treated cells compared to controls indicates inhibition of efflux.

In Vivo Pharmacokinetic Study for Brain Penetration

This protocol outlines a typical experiment to assess the effect of elacridar on the brain distribution of a test compound in rodents.

Materials:

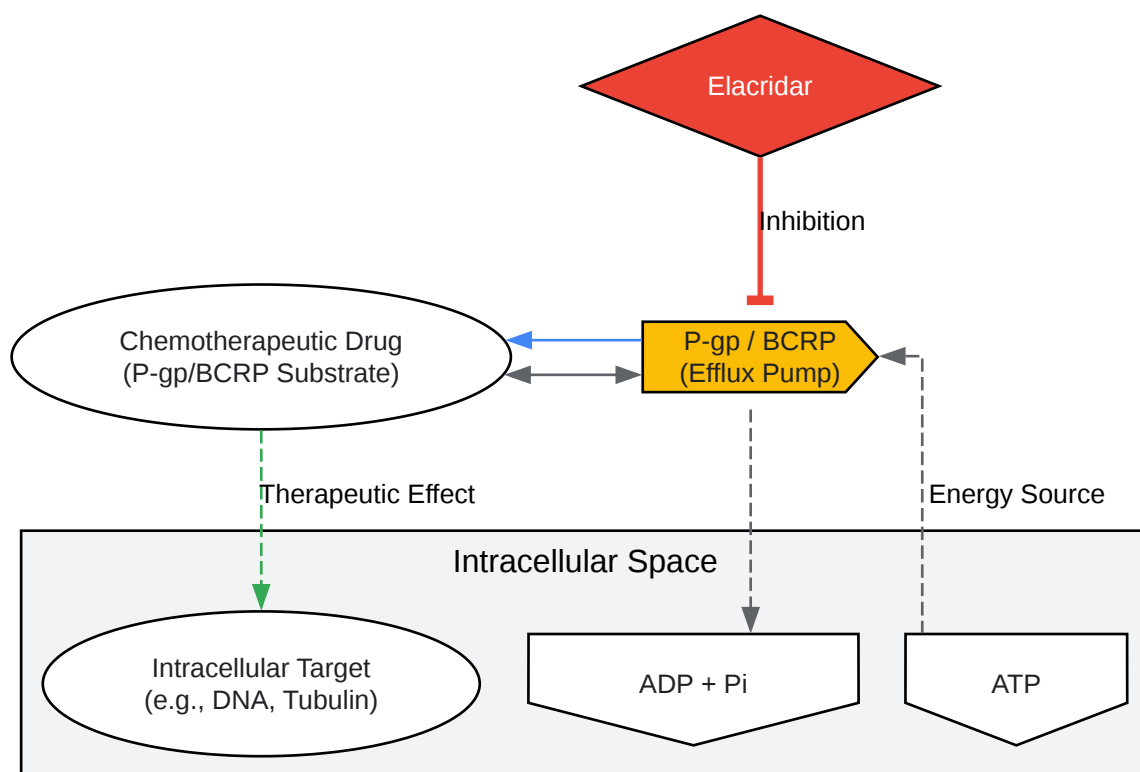
- Rodents (e.g., mice or rats)
- Test compound (P-gp/BCRP substrate)
- **Elacridar hydrochloride**
- Dosing vehicles
- Blood collection supplies
- Tissue homogenization equipment
- LC-MS/MS for bioanalysis

Procedure:

- Acclimate the animals for at least one week.
- Divide the animals into two groups: control (vehicle + test compound) and elacridar-treated (elacridar + test compound).
- Administer elacridar (e.g., 5 mg/kg, IV, or 100 mg/kg, oral) at a specified time before the test compound (e.g., 30 minutes).
- Administer the test compound at a defined dose and route.
- Collect blood and brain samples at various time points post-dose.
- Process the plasma and homogenize the brain tissue.
- Extract the test compound from the plasma and brain homogenates.
- Quantify the concentration of the test compound using a validated LC-MS/MS method.
- Calculate pharmacokinetic parameters, including the brain-to-plasma concentration ratio (K_p).

Visualizations

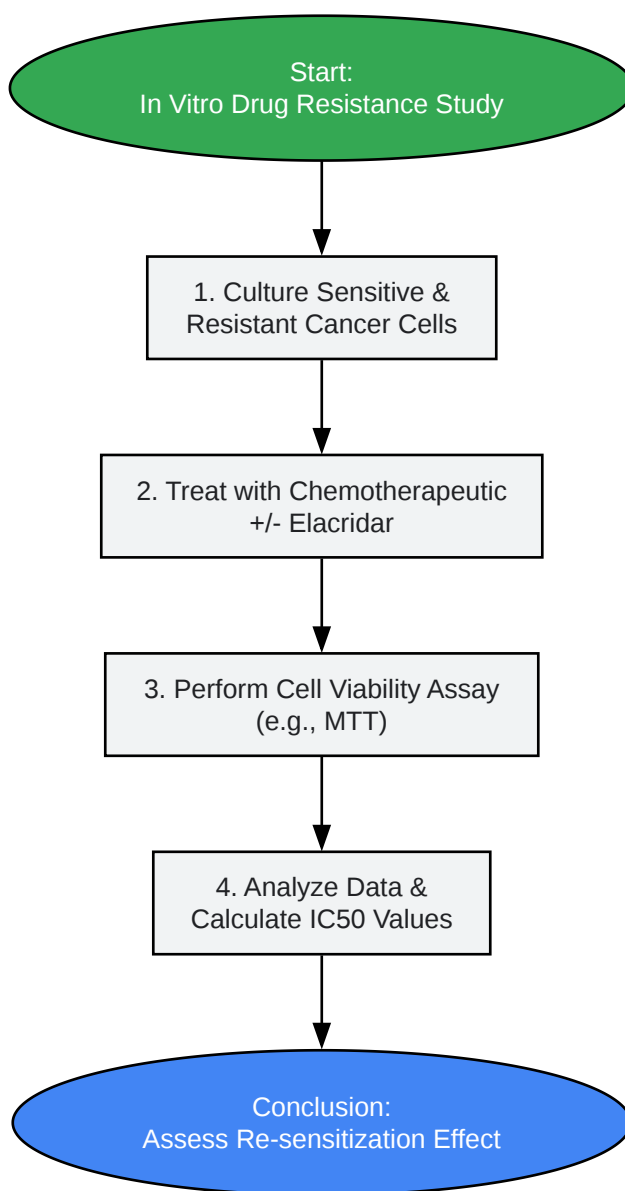
Signaling Pathway Diagram



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Caption: Mechanism of Elacridar in overcoming drug efflux.

Experimental Workflow Diagram



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